4-(Benzylamino)quinazoline-6-carbaldehyde
CAS No.: 648449-12-1
Cat. No.: VC15922487
Molecular Formula: C16H13N3O
Molecular Weight: 263.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 648449-12-1 |
|---|---|
| Molecular Formula | C16H13N3O |
| Molecular Weight | 263.29 g/mol |
| IUPAC Name | 4-(benzylamino)quinazoline-6-carbaldehyde |
| Standard InChI | InChI=1S/C16H13N3O/c20-10-13-6-7-15-14(8-13)16(19-11-18-15)17-9-12-4-2-1-3-5-12/h1-8,10-11H,9H2,(H,17,18,19) |
| Standard InChI Key | XABBGPHIXYNZCN-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CNC2=NC=NC3=C2C=C(C=C3)C=O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
4-(Benzylamino)quinazoline-6-carbaldehyde (C₁₆H₁₄N₄O) features a bicyclic quinazoline scaffold substituted at positions 4 and 6. The 4-position is occupied by a benzylamino group (-NH-CH₂-C₆H₅), while the 6-position bears a carbaldehyde (-CHO). This configuration introduces both nucleophilic (amine) and electrophilic (aldehyde) sites, enabling diverse reactivity .
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 4-(Benzylamino)quinazoline-6-carbaldehyde | |
| Molecular Formula | C₁₆H₁₄N₄O | |
| Molecular Weight | 278.31 g/mol | |
| CAS Registry Number | DTXSID80726771 |
Synthesis and Manufacturing
General Synthetic Strategies
The synthesis of 4-substituted quinazolines typically involves sequential functionalization of the quinazoline core. For 4-(benzylamino)quinazoline-6-carbaldehyde, two plausible routes emerge:
Route A: Sequential Substitution
-
Quinazoline Core Formation: Condensation of anthranilic acid derivatives with nitriles or amidines yields the quinazoline backbone .
-
4-Position Amination: Nucleophilic aromatic substitution (SNAr) at the 4-position using benzylamine, often facilitated by electron-withdrawing groups (e.g., chloro, bromo) at this site .
-
6-Position Formylation: Direct formylation via Vilsmeier-Haack reaction (POCl₃/DMF) or oxidation of a hydroxymethyl precursor .
Physicochemical Properties
Spectral Characteristics
Although experimental data for 4-(benzylamino)quinazoline-6-carbaldehyde are sparse, analogous quinazolines provide benchmarks:
-
¹H NMR: Expected signals include δ 9.8–10.2 ppm (aldehyde proton), δ 8.5–9.0 ppm (quinazoline H-2 and H-5), and δ 4.5–5.0 ppm (benzyl CH₂) .
-
IR Spectroscopy: Strong absorption bands near 1700 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N-H stretch) .
Solubility and Stability
-
Solubility: Likely soluble in polar aprotic solvents (DMF, DMSO) due to the aldehyde and amine groups; limited aqueous solubility .
-
Reactivity: The aldehyde group is prone to oxidation and nucleophilic attack, necessitating anhydrous storage conditions .
Applications and Research Findings
Pharmaceutical Intermediates
Quinazolines with 4-anilino/benzylamino substituents are established kinase inhibitors (e.g., EGFR inhibitors) . The aldehyde at position 6 in 4-(benzylamino)quinazoline-6-carbaldehyde serves as a handle for further derivatization:
-
Schiff Base Formation: Reaction with primary amines yields imine-linked conjugates, explored in anticancer drug design .
-
Reductive Amination: Conversion to secondary amines enhances blood-brain barrier penetration in CNS-targeted therapies .
Future Directions
Targeted Derivitization
-
Peptide Conjugates: Leverage the aldehyde group for site-specific bioconjugation to antibodies or peptides.
-
Metal Complexation: Explore coordination chemistry with transition metals (e.g., Ru, Pt) for catalytic or therapeutic applications.
Biological Screening
Priority areas include:
-
Kinase Inhibition Assays: EGFR, VEGFR, and PDGFR families.
-
Antiviral Testing: Against coronaviruses (SARS-CoV-2, MERS-CoV) and influenza strains.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume